An In-depth Technical Guide to 2-Acetoxy-2',4'-difluoroacetophenone
An In-depth Technical Guide to 2-Acetoxy-2',4'-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetoxy-2',4'-difluoroacetophenone is a fluorinated acetophenone derivative that holds significant importance as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its primary role is in the production of potent antifungal agents, most notably Posaconazole. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its crucial position in the broader context of antifungal drug development. The information is presented to support researchers and professionals in the fields of medicinal chemistry and drug discovery.
Chemical and Physical Properties
While detailed experimental data for 2-Acetoxy-2',4'-difluoroacetophenone is not extensively available in public literature, the following information has been compiled from various sources. It is primarily recognized as a stable intermediate for further chemical synthesis.
Table 1: Physicochemical Properties of 2-Acetoxy-2',4'-difluoroacetophenone
| Property | Value | Source |
| CAS Number | 122263-03-0 | [United States Biological] |
| Molecular Formula | C₁₀H₈F₂O₃ | [United States Biological] |
| Molecular Weight | 214.17 g/mol | [United States Biological] |
| Appearance | Pale Yellow Solid | [United States Biological] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [United States Biological] |
For comparative purposes, the properties of the related precursor, 2',4'-Difluoroacetophenone, are provided below.
Table 2: Physicochemical Properties of 2',4'-Difluoroacetophenone
| Property | Value | Source |
| CAS Number | 364-83-0 | [Sigma-Aldrich] |
| Molecular Formula | C₈H₆F₂O | [Sigma-Aldrich] |
| Molecular Weight | 156.13 g/mol | [Sigma-Aldrich] |
| Appearance | Liquid | [Sigma-Aldrich] |
| Boiling Point | 80-81 °C at 25 mmHg | [Sigma-Aldrich] |
| Density | 1.234 g/mL at 25 °C | [Sigma-Aldrich] |
| Refractive Index | n20/D 1.488 | [Sigma-Aldrich] |
Synthesis of 2-Acetoxy-2',4'-difluoroacetophenone
2-Acetoxy-2',4'-difluoroacetophenone is synthesized via a nucleophilic substitution reaction. The following protocol is based on its role as an intermediate in the synthesis of Posaconazole.
Experimental Protocol
Reaction: The synthesis involves the reaction of 2-chloro-2',4'-difluoroacetophenone with sodium acetate in the presence of sodium iodide in a suitable solvent.
Materials:
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2-chloro-2',4'-difluoroacetophenone
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Sodium acetate (NaOAc)
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Sodium iodide (NaI)
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N,N-Dimethylformamide (DMF)
Procedure:
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To a solution of 2-chloro-2',4'-difluoroacetophenone in N,N-dimethylformamide (DMF), add sodium acetate and a catalytic amount of sodium iodide.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS is recommended).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acetoxy-2',4'-difluoroacetophenone.
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The crude product can be purified by column chromatography on silica gel if necessary.
This synthesis is a key step in the multi-step preparation of the antifungal agent Posaconazole[1].
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Acetoxy-2',4'-difluoroacetophenone.
Role in Antifungal Drug Synthesis
The primary significance of 2-Acetoxy-2',4'-difluoroacetophenone lies in its role as a crucial building block in the synthesis of the triazole antifungal drug, Posaconazole[1]. Posaconazole is a broad-spectrum antifungal agent used to treat and prevent invasive fungal infections.
Position in the Posaconazole Synthesis Pathway
2-Acetoxy-2',4'-difluoroacetophenone serves as an early-stage intermediate. It undergoes further transformations, including a Wittig reaction to introduce a double bond, followed by hydrolysis and subsequent stereoselective epoxidation, to construct the core structure of the final drug molecule[1].
Caption: Simplified pathway illustrating the intermediate role of the title compound.
Biological Activity
There is no publicly available data to suggest that 2-Acetoxy-2',4'-difluoroacetophenone possesses intrinsic antifungal or other biological activities. Its utility is currently understood to be exclusively as a chemical intermediate for the synthesis of biologically active molecules. The potent antifungal activity of Posaconazole is attributed to the final complex molecular structure, not to its individual precursors.
Conclusion
2-Acetoxy-2',4'-difluoroacetophenone is a valuable, albeit under-documented, chemical entity. Its significance is firmly established through its role as a key intermediate in the synthesis of the important antifungal drug Posaconazole. This guide provides the available chemical and synthesis information to aid researchers in their drug development endeavors. Further investigation into the specific spectral properties and potential, if any, direct biological effects of this compound could be a subject for future research.
